N-(5,7-Dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl)acetamide
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Overview
Description
N-(5,7-Dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl)acetamide is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. This compound is characterized by its unique structure, which includes a naphthyridine core with two methyl groups and an acetamide moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,7-Dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl)acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine derivatives with acetic anhydride, followed by cyclization and oxidation steps to form the naphthyridine core . The reaction conditions often include the use of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) to enhance the yield and selectivity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is often emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(5,7-Dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may exhibit different chemical properties.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
N-(5,7-Dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule.
Medicine: The compound’s potential therapeutic properties are being investigated for the development of new drugs.
Mechanism of Action
The mechanism of action of N-(5,7-Dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(5,7-Dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl)acetamide include other 1,8-naphthyridine derivatives, such as:
- 1,8-Naphthyridine
- 5,7-Dimethyl-1,8-naphthyridine
- 2-Oxo-1,8-naphthyridine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and functional groups. The presence of the acetamide moiety and the two methyl groups imparts distinct chemical and biological properties that differentiate it from other naphthyridine derivatives .
Properties
CAS No. |
51076-43-8 |
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Molecular Formula |
C12H13N3O2 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
N-(5,7-dimethyl-2-oxo-1H-1,8-naphthyridin-3-yl)acetamide |
InChI |
InChI=1S/C12H13N3O2/c1-6-4-7(2)13-11-9(6)5-10(12(17)15-11)14-8(3)16/h4-5H,1-3H3,(H,14,16)(H,13,15,17) |
InChI Key |
UTBZVVBRYCXTIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C(=O)N2)NC(=O)C)C |
Origin of Product |
United States |
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